Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

Catalog No.
S731935
CAS No.
78926-35-9
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

CAS Number

78926-35-9

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2

InChI Key

CAGLJCIYRHLVFP-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C21)C=O

Canonical SMILES

C1C(C2=CC=CC=C21)C=O

Catalyst Preparation in Chemical Science

Thermochemistry Research

Antibacterial and Anticancer Agents

Creation of Photo and Thermopolymerizable Composites

Synthesis of New Compounds in Industrial Chemistry

Creation of Enhanced Adhesion Agents

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is a bicyclic organic compound characterized by its unique molecular structure, which includes a bicyclo[4.2.0] framework and an aldehyde functional group. Its molecular formula is C₉H₈O, and it has a molecular weight of approximately 132.16 g/mol. The compound features a cyclobutene ring fused to a benzene ring, with the aldehyde group located at the 7-position of the bicyclic system. This structural arrangement imparts distinctive chemical properties and reactivity, making it of interest in various fields of research and application .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid (bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid).
  • Reduction: The aldehyde can be reduced to generate an alcohol (bicyclo[4.2.0]octa-1,3,5-triene-7-methanol).
  • Electrophilic Aromatic Substitution: The presence of the benzene ring allows for substitution reactions involving electrophiles, facilitated by Lewis acids such as aluminum chloride.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.

Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde exhibit promising biological activities. Specifically, some derivatives have been studied for their potential as antibacterial and anticancer agents. For instance, certain compounds derived from this bicyclic structure have shown efficacy against various bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents in medical science.

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be achieved through several methods:

  • Direct Synthesis from Benzocyclobutene: One common method involves the reaction of benzocyclobutene with an acetylating agent under controlled conditions.
  • One-Pot Procedures: Recent advancements include one-pot procedures starting from terminal aryl alkynes catalyzed by rhodium complexes, which involve homocoupling and zipper annulation reactions to form the bicyclic structure efficiently.
  • Bromination Reactions: Related compounds may also be synthesized through bromination followed by further transformations to introduce the aldehyde functionality.

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde finds applications across various domains:

  • Organic Synthesis: It serves as a versatile building block in organic chemistry for synthesizing complex molecules.
  • Material Science: The compound is utilized in developing photo and thermopolymerizable composites due to its unique structural properties.
  • Pharmaceuticals: Its derivatives are explored for potential applications in drug development targeting bacterial infections and cancer treatment.

Studies on the interactions of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde with biological targets are ongoing. These investigations focus on understanding how the compound interacts at the molecular level with enzymes and receptors relevant to its biological activity. Preliminary findings suggest that its structural features may influence binding affinity and specificity towards various targets in biological systems.

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be compared with several related compounds:

Compound NameDescriptionUnique Features
BenzocyclobuteneA bicyclic compound without an aldehyde groupLacks the reactive aldehyde functionality
Bicyclo[4.2.0]octa-1,3,5-trieneParent compound without substituentsServes as a base structure for modifications
3-Bromobicyclo[4.2.0]octa-1,3,5-trieneA derivative containing a bromine atomEnhanced reactivity due to halogen substitution
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehydeAldehyde at a different positionDifferent reactivity profile compared to 7-carbaldehyde

Uniqueness

The uniqueness of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde lies in its specific structural arrangement that combines both a bicyclic framework and an aldehyde group at the 7-position. This combination allows for diverse chemical reactivity while retaining stability in various synthetic pathways and biological interactions.

XLogP3

0.9

Dates

Last modified: 08-15-2023

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